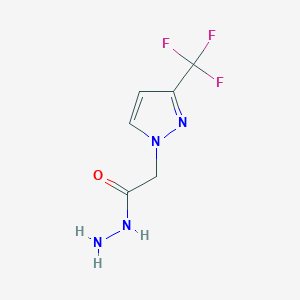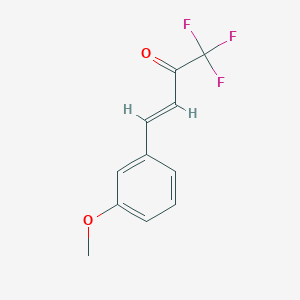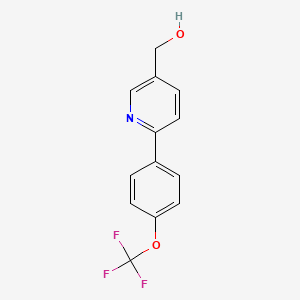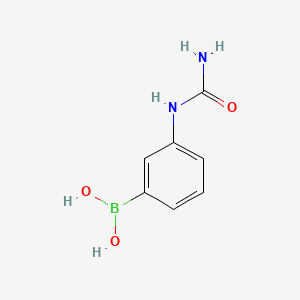
2-Chloro-4-ethyl-5-methylpyrimidine
Übersicht
Beschreibung
2-Chloro-4-ethyl-5-methylpyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound has gained significant attention in various fields due to its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethyl-5-methylpyrimidine typically involves the chlorination of 4-ethyl-5-methylpyrimidine. The reaction is carried out under controlled conditions using chlorinating agents such as phosphorus pentachloride or thionyl chloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination at the 2-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or recrystallization to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-ethyl-5-methylpyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or primary amines are commonly used. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups at the 2-position.
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-ethyl-5-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Chloro-4-ethyl-5-methylpyrimidine is primarily based on its ability to interact with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. For example, pyrimidine derivatives are known to inhibit enzymes involved in nucleotide synthesis, which can lead to the suppression of cell proliferation. The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate various signaling pathways involved in inflammation and cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methylpyrimidine
- 2-Chloro-5-methylpyrimidine
- 4-Ethyl-5-methylpyrimidine
- 2,4-Dichloro-5-methylpyrimidine
Comparison
2-Chloro-4-ethyl-5-methylpyrimidine is unique due to the presence of both ethyl and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. Compared to 2-Chloro-4-methylpyrimidine and 2-Chloro-5-methylpyrimidine, the additional ethyl group in this compound can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes. This structural uniqueness makes it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
2-chloro-4-ethyl-5-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-3-6-5(2)4-9-7(8)10-6/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVIHMGIQQVEAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B3024406.png)





![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B3024417.png)
![6-[4-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3024421.png)
![{2-[3-(Trifluoromethyl)phenoxy]pyridin-3-YL}methylamine](/img/structure/B3024422.png)

![[6-[2-(Trifluoromethoxy)phenyl]-3-pyridyl]methanol](/img/structure/B3024424.png)


